ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate
Description
Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate is a complex organic compound with the molecular formula C19H18N2O3 It is characterized by a phthalazinone core structure substituted with a phenyl group and an ethyl ester moiety
Properties
IUPAC Name |
ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(23)13(2)21-18(22)16-12-8-7-11-15(16)17(20-21)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUUGYANKYOCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate typically involves the condensation of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then subjected to further reactions to introduce the phenyl and ethyl ester groups. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate can be compared with other phthalazinone derivatives:
Ethyl 2-[1-oxo-2(1H)-phthalazinyl]propanoate: Similar structure but lacks the phenyl group.
Methyl 3-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
3-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanohydrazide: Contains a hydrazide group instead of an ester.
Biological Activity
Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate, commonly referred to as U-51754, is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 318.36 g/mol. The compound features a phthalazinone core, which is known for its ability to interact with various biological targets.
Structural Characteristics
The compound's structure can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values are summarized below:
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been reported to possess anti-inflammatory effects. Experimental models have shown a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have been conducted to explore the biological activities of this compound:
- Study on Anticancer Activity : A study published in Cancer Research evaluated the compound's effect on tumor growth in xenograft models, demonstrating significant tumor regression compared to control groups.
- Antimicrobial Efficacy : Another study assessed the compound's efficacy against resistant strains of bacteria, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
- Inflammatory Response Modulation : Research published in Journal of Immunology examined the compound's ability to modulate immune responses in animal models, providing insights into its application in autoimmune disorders.
Q & A
Q. Challenges :
- Low concentrations in biological samples (e.g., plasma).
- Matrix interference from proteins or lipids.
Q. Solutions :
- Sample preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile to isolate the compound .
- Chromatographic separation : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to improve peak resolution .
- Detection : LC-MS/MS using multiple reaction monitoring (MRM) for high sensitivity and specificity .
Advanced: How does the electronic nature of the phthalazinyl ring influence its reactivity in medicinal chemistry applications?
The electron-deficient phthalazinyl ring participates in π-π stacking interactions with biological targets (e.g., enzymes). Computational studies (e.g., molecular docking) reveal that substituents at the 4-position (e.g., phenyl groups) modulate binding affinity to receptors like soluble epoxide hydrolases (sEH) . Substituents with electron-donating groups (e.g., methoxy) enhance solubility but may reduce enzymatic inhibition potency compared to electron-withdrawing groups (e.g., nitro) .
Advanced: What strategies mitigate side reactions during esterification or transesterification steps?
- Protecting groups : Temporarily block reactive hydroxyl or amine groups with tert-butyldimethylsilyl (TBS) or benzyl (Bn) groups .
- Catalytic control : Use lipases (e.g., Candida antarctica Lipase B) for regioselective esterification under mild conditions .
- Azeotropic distillation : Remove water or alcohols (e.g., ethanol) using Dean-Stark traps to shift equilibrium toward product formation .
Advanced: How are computational tools integrated into the design of derivatives with enhanced bioactivity?
- QSAR modeling : Correlate substituent properties (e.g., logP, Hammett σ) with biological activity to prioritize synthetic targets .
- Molecular dynamics simulations : Predict binding stability in enzyme active sites (e.g., sEH) over nanosecond timescales .
- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., CYP450 metabolism) to reduce late-stage attrition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
